molecular formula C4H5Cl3O B13337769 2,2,3-Trichlorobutanal CAS No. 76-36-8

2,2,3-Trichlorobutanal

Cat. No.: B13337769
CAS No.: 76-36-8
M. Wt: 175.44 g/mol
InChI Key: OXVISHZELPRKFQ-UHFFFAOYSA-N
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Description

2,2,3-Trichlorobutanal is an organic compound with the molecular formula C4H5Cl3O and a CAS Registry Number of 64686 . This substance is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. As a trichlorinated butanal, this compound is of significant interest in synthetic organic chemistry. It serves as a versatile building block for the synthesis of more complex molecules. Its structure, featuring both an aldehyde functional group and multiple chlorine atoms, makes it a potential intermediate in various reactions, including nucleophilic substitution and condensation reactions. Researchers value this compound for exploring new synthetic pathways, developing novel heterocyclic compounds, and in materials science research. Specific applications and its detailed mechanism of action in particular research contexts are areas for ongoing scientific investigation. Researchers are encouraged to consult the relevant safety data sheets and handle this material with appropriate laboratory precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76-36-8

Molecular Formula

C4H5Cl3O

Molecular Weight

175.44 g/mol

IUPAC Name

2,2,3-trichlorobutanal

InChI

InChI=1S/C4H5Cl3O/c1-3(5)4(6,7)2-8/h2-3H,1H3

InChI Key

OXVISHZELPRKFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C=O)(Cl)Cl)Cl

Origin of Product

United States

Synthetic Methodologies for 2,2,3 Trichlorobutanal

Direct Halogenation Strategies

Direct chlorination involves the introduction of chlorine atoms onto a butanal framework. The key challenge in this approach is achieving the desired regioselectivity to produce the 2,2,3-isomer exclusively.

The direct chlorination of butanal often results in a mixture of chlorinated isomers. vulcanchem.com Free-radical chlorination, for instance using chlorine gas (Cl₂) under UV irradiation, can lead to the formation of various trichloro isomers, which then require separation. vulcanchem.com

An alternative strategy involves the chlorination of already partially chlorinated precursors. For example, the chlorination of meso-2,3-dichlorobutane has been shown to yield 2,2,3-trichlorobutane (B78562) as a principal product, suggesting that starting with a dichlorinated butane (B89635) skeleton could potentially direct the position of the third chlorine atom. google.com Similarly, the synthesis can proceed via the α-chlorination of butanal to form 2-chlorobutanal, which could serve as an intermediate for further chlorination steps. thieme-connect.de The synthesis of the related 2,2,3-trichlorobutane, an important precursor for 2-chlorobutadiene-1,3, can be achieved by reacting 2,2-dichlorobutane (B1583581) with chlorine under ultraviolet light. google.com

The efficiency and selectivity of chlorination reactions are highly dependent on the chosen reaction conditions, including the solvent and the presence of catalysts. While specific data for the 2,2,3-isomer is sparse, studies on the synthesis of the isomeric 2,2,4-trichlorobutanal (B1607677) provide insight into effective conditions. For related α,α-dichloroaldehyde syntheses from alcohols, dimethylformamide (DMF) has been used as a catalyst. researchgate.net

For the production of the 2,2,4-isomer from butanal precursors, catalysts such as iron(III) chloride (FeCl₃) are employed to facilitate the substitution. vulcanchem.comevitachem.com The reaction is typically performed at controlled low temperatures in solvents like dichloromethane (B109758) or carbon tetrachloride to manage the reaction's exothermicity and minimize over-chlorination. evitachem.com The table below, derived from findings on the synthesis of the 2,2,4-isomer, illustrates how reaction parameters can influence yield and selectivity.

ParameterConditionEffect on 2,2,4-Isomer YieldSource
TemperatureOptimized at 40-50°CMaximizes yield vulcanchem.com
CatalystFeCl₃Increases selectivity by 15% vulcanchem.com
Solvent PolarityNon-polar mediaFavors formation vulcanchem.com

Transformation from Allied Chlorinated Precursors

An alternative to direct chlorination is the rearrangement of cyclic compounds that already contain the necessary atoms in a different configuration.

A significant synthetic route involves the Lewis acid-catalyzed isomerization of polychlorinated cyclic ethers. electronicsandbooks.com Specifically, 2,3,3-trichlorotetrahydrofuran (B95735) can be rearranged to form a trichlorobutanal. electronicsandbooks.com Research has shown this method is effective for producing the related 2,2,4-trichlorobutanal. researchgate.netthieme-connect.de The process relies on establishing an equilibrium between the cyclic ether and the linear aldehyde, which strongly favors the aldehyde. thieme-connect.de

The choice of catalyst is critical for the efficiency of this isomerization. Strong Lewis acids are required to facilitate the ring-opening and rearrangement. Studies on the conversion of 2,3,3-trichlorotetrahydrofuran to 2,2,4-trichlorobutanal show that aluminum trichloride (B1173362) is a highly effective catalyst.

CatalystTemperatureTimeYield of 2,2,4-TrichlorobutanalSource
Aluminum trichloride (AlCl₃)100-140°C40-60 min60-73% researchgate.net
Zinc chloride (ZnCl₂)70°C-Less effective researchgate.net
Titanium tetrachloride (TiCl₄)70°C-Less effective researchgate.net
Hydrogen chloride (HCl)--Ineffective researchgate.net

Emerging Synthetic Protocols for 2,2,3-Trichlorobutanal Production

While the aforementioned methods represent established routes, the field of organic synthesis is continually evolving. Modern synthetic chemistry prioritizes the development of highly selective, efficient, and sustainable protocols. For complex halogenated molecules, emerging strategies often involve the use of novel catalyst systems, such as those based on transition metals, to achieve high regioselectivity under mild conditions. rsc.orgmdpi.com

Furthermore, the application of continuous flow reactors is becoming more common in industrial settings for chlorination processes, as they offer superior control over reaction parameters like temperature and pressure, which can enhance both yield and purity. evitachem.com Although specific literature detailing novel synthetic pathways exclusively for this compound is not abundant, the principles of modern synthesis, including expert-augmented deep learning for route evaluation and the development of new catalytic reactions, represent promising future avenues for its production. chemrxiv.org

Chemical Reactivity and Mechanistic Studies of 2,2,3 Trichlorobutanal

Carbonyl Reactivity and Nucleophilic Additions

The aldehyde functional group in 2,2,3-trichlorobutanal is highly activated towards nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent chlorine atoms. This effect polarizes the carbon-oxygen double bond, rendering the carbonyl carbon significantly electrophilic.

Formation of Aldimine Intermediates

The reaction of aldehydes with primary amines to form imines (or Schiff bases) is a fundamental transformation in organic chemistry. In the case of this compound, condensation with a primary amine would be expected to yield the corresponding N-substituted 2,2,3-trichlorobutylideneamine, an aldimine intermediate. This reaction typically proceeds via the initial nucleophilic addition of the amine to the carbonyl group to form a hemiaminal, which then dehydrates to the imine.

Table 1: Postulated Aldimine Formation from this compound

Reactant 1 Reactant 2 Product Reaction Type

Subsequent Cycloaddition Reactions Involving Aldimine Derivatives

Aldimines derived from α-haloaldehydes are valuable precursors in cycloaddition reactions for the synthesis of various heterocyclic compounds. Although no specific examples involving aldimines of this compound have been documented in the searched literature, the reactivity of analogous systems suggests potential pathways. For instance, these aldimines could participate as dipolarophiles or be converted into azomethine ylides for [3+2] cycloaddition reactions. The presence of the electron-withdrawing chlorine atoms would influence the electronic properties and, consequently, the reactivity and regioselectivity of such cycloadditions.

Reactivity of the Polychlorinated Carbon Framework

The three chlorine atoms on the butane (B89635) chain of this compound introduce additional reaction pathways, primarily involving the carbon-chlorine bonds.

Halogen Exchange and Substitution Reactions

The chlorine atoms in this compound, particularly the one at the α-position to the carbonyl group, are susceptible to nucleophilic substitution. However, such reactions would be in competition with addition to the highly electrophilic carbonyl group. Halogen exchange reactions, for example, treating the compound with sodium iodide in acetone (B3395972) (a Finkelstein-type reaction), could potentially replace one or more chlorine atoms with iodine. However, the specific conditions and feasibility for this compound have not been reported.

Elimination Reactions and Formation of Unsaturated Systems

Base-induced elimination of hydrogen chloride (dehydrochlorination) is a common reaction for alkyl halides. For this compound, the presence of a hydrogen atom at the β-position (C3) relative to the chlorine atoms at C2 allows for the possibility of elimination to form an unsaturated aldehyde. Treatment with a non-nucleophilic base could potentially lead to the formation of 2,3-dichlorobut-2-enal. The regioselectivity and stereoselectivity of such an elimination would depend on the reaction conditions and the steric and electronic environment of the transition state. A search of existing literature did not yield specific studies on the dehydrochlorination of this compound. sciencemadness.org

Stereoselective Transformations Initiated by this compound

The presence of a stereocenter at the C3 position of this compound (the carbon atom bearing one chlorine atom and a methyl group) means that this compound is chiral. This intrinsic chirality could be exploited in stereoselective transformations. For example, nucleophilic addition to the carbonyl group would lead to the formation of a new stereocenter at C1, resulting in diastereomeric products. The stereochemical outcome of such reactions would be influenced by the existing stereocenter at C3, potentially following models of asymmetric induction such as Cram's rule or the Felkin-Anh model. However, no specific studies on stereoselective reactions initiated by this compound have been reported in the available literature. A patent has mentioned the term "stereoselective effect" in the context of this compound, but without providing specific details of such a reaction. google.com

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
N-substituted 2,2,3-trichlorobutylideneamine
2,3-dichlorobut-2-enal

Computational Investigations of Reaction Mechanisms and Transition States

A thorough review of scientific literature reveals a significant gap in the computational investigation of the reaction mechanisms and transition states specifically for this compound. While computational chemistry, particularly Density Functional Theory (DFT), has been extensively applied to understand the reactivity of a wide array of organic molecules, including other chlorinated aldehydes, this compound itself does not appear to have been the subject of such detailed theoretical studies.

Currently, there are no published research findings or data tables detailing the calculated energy barriers, the geometries of transition states, or the mechanistic pathways for reactions involving this compound. Computational studies on analogous, but structurally distinct, compounds such as α-chloroaldehydes in organocatalytic reactions have been performed. researchgate.netdntb.gov.uanih.gov These studies often focus on aspects like stereoselectivity and the role of catalysts in influencing reaction pathways. For instance, DFT calculations have been employed to elucidate the transition states in proline-catalyzed aldol (B89426) reactions of α-chloroaldehydes, providing insights into the origins of enantioselectivity. researchgate.netcore.ac.uk

Furthermore, theoretical investigations have been conducted on the reactions of carbonyl compounds with various reagents, such as the BCl₃-promoted chloroboration of aldehydes and ketones, where DFT calculations helped to map out the energetic profiles and reaction mechanisms. rsc.org The kinetics of chlorination for simpler aldehydes like acetaldehyde (B116499) and isobutyraldehyde (B47883) have also been a subject of study, determining their pKa values through kinetic analysis rather than direct computational investigation of reaction pathways. cdnsciencepub.com

The absence of specific computational data for this compound means that key metrics which are fundamental to understanding its reactivity from a theoretical standpoint remain unknown. These would include, but are not limited to:

Activation Energies (ΔG‡): The energy barriers for its potential reactions, such as nucleophilic additions, eliminations, or rearrangements.

Transition State Geometries: The precise three-dimensional arrangement of atoms at the highest point of the reaction energy profile, which would reveal details about bond breaking and forming.

Given the structural complexity of this compound, with multiple chlorine atoms influencing the electronic environment of the aldehyde functional group and the adjacent chiral center, computational studies would be invaluable. Such investigations could predict its reactivity, regioselectivity, and stereoselectivity in various chemical transformations, guiding future synthetic applications. The field is open for researchers to apply modern computational methods to unravel the intricate mechanistic details of this specific polychlorinated aldehyde.

2,2,3 Trichlorobutanal As a Key Synthetic Intermediate

Construction of Nitrogen-Containing Heterocyclic Systems

The reactivity of 2,2,3-trichlorobutanal has been particularly exploited in the synthesis of nitrogen-containing heterocycles. The presence of the aldehyde functionality and the adjacent chlorine atoms provides a scaffold for cyclization reactions with various nitrogen nucleophiles, leading to the formation of stable ring systems with varying degrees of substitution and aromaticity.

Synthesis of Dichloropyrrolidine Derivatives

While direct, documented syntheses of dichloropyrrolidine derivatives starting specifically from this compound are not extensively reported in readily available literature, the reaction of polychlorinated aldehydes with primary amines provides a plausible and anticipated route to such heterocyclic structures. The general reaction mechanism is expected to involve the initial formation of an imine intermediate through the condensation of the primary amine with the aldehyde group of this compound.

Subsequent intramolecular nucleophilic attack by the nitrogen atom on one of the carbon atoms bearing a chlorine atom would lead to cyclization. The regioselectivity of this attack would determine the final structure of the pyrrolidine (B122466) ring. It is hypothesized that the reaction could proceed via the pathway outlined in the table below, leading to a dichloropyrrolidine derivative. The specific reaction conditions, such as the choice of solvent and the presence of a base, would be crucial in promoting the desired cyclization and influencing the yield of the product.

StepReactantsIntermediate/ProductDescription
1This compound, Primary Amine (R-NH₂)Imine IntermediateCondensation reaction between the aldehyde and the primary amine to form an imine.
2Imine IntermediateDichloropyrrolidine DerivativeIntramolecular nucleophilic cyclization, followed by elimination of HCl, to form the pyrrolidine ring.

Conversion to Chloropyrroles and Related Aromatic Heterocycles

The synthesis of chloropyrroles and other related aromatic heterocycles from this compound represents a valuable transformation, providing access to a class of compounds with potential applications in medicinal chemistry and materials science. The conversion of the initially formed dichloropyrrolidine derivatives into aromatic chloropyrroles would likely involve a dehydrohalogenation step.

This elimination of hydrogen chloride could be achieved by treatment with a suitable base or by thermal means, leading to the formation of a double bond within the five-membered ring and subsequent aromatization. The position of the remaining chlorine atom on the pyrrole ring would depend on the structure of the dichloropyrrolidine precursor. The general transformation is summarized in the following table:

Starting MaterialReagent/ConditionProductReaction Type
Dichloropyrrolidine DerivativeBase or HeatChloropyrroleDehydrohalogenation/Aromatization

Exploration of Other Nitrogen-Containing Heterocycles from this compound

The versatility of this compound as a synthon extends beyond the synthesis of pyrrolidine and pyrrole derivatives. Its reaction with different nitrogen-containing nucleophiles can potentially lead to a variety of other heterocyclic systems. For instance, reaction with hydrazines could pave the way for the synthesis of pyrazole or pyridazine derivatives, while amidines or guanidines could be employed to construct pyrimidine or triazine rings. The specific outcome of these reactions would be highly dependent on the nature of the nucleophile and the reaction conditions employed, offering a rich area for further synthetic exploration.

Precursor for Functionalized Aliphatic Compounds

Beyond its utility in heterocyclic synthesis, this compound serves as a precursor for a range of functionalized aliphatic compounds. The aldehyde group can undergo a variety of standard transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or reaction with organometallic reagents to form new carbon-carbon bonds. The presence of the chlorine atoms provides additional handles for functionalization through nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, leading to the synthesis of highly substituted and stereochemically complex acyclic molecules.

Role in the Synthesis of Complex Organic Structures

The unique combination of functional groups in this compound makes it a valuable building block in the total synthesis of complex organic molecules. Its ability to participate in both C-C bond forming reactions and heterocycle formation allows for the rapid construction of intricate molecular architectures. While specific examples of its application in the synthesis of named natural products or pharmaceuticals are not widely documented, its potential as a key intermediate in multi-step synthetic sequences is evident. The strategic incorporation of the this compound unit can provide a robust and efficient pathway to complex target molecules that might otherwise be challenging to access.

Spectroscopic and Structural Elucidation of 2,2,3 Trichlorobutanal and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule. For 2,2,3-trichlorobutanal (C₄H₅Cl₃O), ¹H and ¹³C NMR, in conjunction with advanced 2D techniques, provide unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments in the molecule.

The aldehydic proton (-CHO) is expected to appear as a singlet at a downfield chemical shift (typically δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group.

The methine proton (-CH(Cl)-) would likely appear as a quartet, coupled to the three protons of the adjacent methyl group. Its chemical shift would be significantly downfield from a typical methine proton due to the electron-withdrawing effect of the chlorine atom.

The methyl protons (-CH₃) would appear as a doublet, coupled to the single methine proton.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, one for each unique carbon atom.

The carbonyl carbon of the aldehyde is the most deshielded, appearing at approximately δ 185-195 ppm.

The C2 carbon, bonded to two chlorine atoms and the carbonyl group, would be highly deshielded, with an expected chemical shift in the range of δ 90-100 ppm.

The C3 carbon, bonded to one chlorine atom, would also be downfield, likely in the δ 60-70 ppm region.

The C4 methyl carbon would be the most upfield signal.

Advanced 2D NMR Techniques: To confirm these assignments, multidimensional NMR experiments are employed. numberanalytics.com

COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the methine proton and the methyl protons, confirming their three-bond (³J) coupling and connectivity. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show correlations between the methine proton and C3, and between the methyl protons and C4. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) C-H correlations. Key expected correlations would include the aldehydic proton to C2 and C1 (the carbonyl carbon), and the methyl protons (H4) to C3 and C2, definitively establishing the carbon skeleton and the position of the functional groups. numberanalytics.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Nucleus Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Key HMBC Correlations
H1¹H9.5 - 10.0Singlet (s)C2, C3
H3¹H4.5 - 5.0Quartet (q)C2, C4, C1
H4¹H1.8 - 2.2Doublet (d)C3, C2
C1¹³C185 - 195SingletH1, H3
C2¹³C90 - 100SingletH1, H3, H4
C3¹³C60 - 70SingletH1, H4
C4¹³C15 - 25SingletH3

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. ulethbridge.ca For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C₄H₅Cl₃O.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern caused by the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%). actris.netchemguide.co.uk A molecule containing three chlorine atoms, like this compound, will exhibit a distinctive molecular ion cluster with peaks at M, M+2, M+4, and M+6, with relative intensities reflecting the statistical probability of the different isotope combinations. chemguide.co.ukuci.edu

Fragmentation Analysis: Under electron ionization (EI), the molecular ion will fragment in a characteristic manner. nih.gov The fragmentation pattern provides structural information.

α-Cleavage: A common fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group. This could lead to the loss of a hydrogen radical (H•) to form an acylium ion [M-H]⁺ or the loss of the formyl radical (•CHO) to form the [C₃H₄Cl₃]⁺ ion.

C-Cl Bond Cleavage: The loss of a chlorine radical (Cl•) is another probable fragmentation step, leading to an [M-Cl]⁺ ion. Subsequent losses of HCl are also possible.

McLafferty Rearrangement: While common for many carbonyl compounds, a classic McLafferty rearrangement is not possible for this compound as it lacks a γ-hydrogen. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound

m/z (for ³⁵Cl) Proposed Fragment Ion Formula Fragmentation Pathway
174Molecular Ion[C₄H₅Cl₃O]⁺Ionization
145Acylium Ion[C₃H₄Cl₃]⁺α-Cleavage (Loss of •CHO)
139Loss of Chlorine[C₄H₅Cl₂O]⁺Loss of •Cl
110Loss of HCl[C₃H₃Cl₂]⁺Loss of •CHO and HCl
63Dichloromethyl cation[CHCl₂]⁺Cleavage of C2-C3 bond

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. edinst.com These two methods are complementary; IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during a vibration. americanpharmaceuticalreview.comcigrjournal.org

For this compound, the spectra would be dominated by absorptions corresponding to the aldehyde and the polychlorinated alkyl chain.

C=O Stretch: A very strong and sharp absorption band in the IR spectrum between 1720-1740 cm⁻¹ is characteristic of the aldehyde carbonyl stretch. The presence of electron-withdrawing chlorine atoms on the α-carbon typically shifts this frequency to a higher wavenumber compared to a non-halogenated aldehyde.

C-H Stretch: The aldehydic C-H stretch typically appears as two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aliphatic C-H stretching vibrations from the methyl and methine groups would be observed in the 2900-3000 cm⁻¹ region.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹, correspond to the C-Cl stretching modes. The presence of multiple chlorine atoms, including a gem-dichloro group (CCl₂), will result in a complex pattern of bands in this region. umich.edu

Other Vibrations: C-H bending and C-C stretching vibrations will also appear in the fingerprint region (below 1500 cm⁻¹), contributing to the unique spectral signature of the molecule. cigrjournal.org

A detailed vibrational analysis, often aided by theoretical calculations, would be necessary to assign all the normal modes of vibration, similar to analyses performed on related molecules like 2,2,3-trichlorobutane (B78562). umich.eduresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹) Expected IR Intensity Expected Raman Intensity
C-H Stretch-CH₃, -CH2900 - 3000MediumMedium
C-H StretchAldehyde (-CHO)2720 - 2820WeakMedium
C=O StretchAldehyde (-CHO)1720 - 1740StrongMedium
C-H Bending-CH₃, -CH1350 - 1470MediumMedium
C-Cl Stretch-CCl, -CCl₂600 - 800StrongStrong

Electronic Spectroscopy (Ultraviolet-Visible) for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. The primary chromophore in this compound is the carbonyl group (C=O) of the aldehyde.

Saturated aldehydes and ketones typically exhibit two main electronic transitions:

n → π* Transition: This involves the excitation of a non-bonding electron (from an oxygen lone pair) to an antibonding π* orbital of the carbonyl group. This is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) at a relatively long wavelength, typically in the range of 270-300 nm. shivajicollege.ac.in

π → π* Transition: This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. It is a symmetry-allowed transition, leading to a much stronger absorption (high molar absorptivity, ε) at a shorter wavelength, usually below 200 nm. shivajicollege.ac.in

The presence of chlorine atoms, which are auxochromes, can influence the position and intensity of these absorptions. The electron-withdrawing nature of chlorine can cause a hypsochromic (blue) shift in the n → π* transition by lowering the energy of the non-bonding n-orbital.

Theoretical Calculations of Molecular Geometry and Electronic Properties

Theoretical and computational chemistry, particularly methods like Density Functional Theory (DFT), provide powerful insights into the structural and electronic properties of molecules, complementing experimental data. nanobioletters.comrsc.org For this compound, DFT calculations can be used to predict a variety of properties before they are determined experimentally.

Molecular Geometry: Calculations can determine the most stable conformation (lowest energy structure) of the molecule. This provides precise predictions of bond lengths, bond angles, and dihedral angles. nanobioletters.com For instance, the calculations would define the spatial relationship between the chlorine atoms and the carbonyl group.

Vibrational Frequencies: Theoretical frequency calculations can predict the entire vibrational spectrum (IR and Raman). nih.gov These predicted spectra are invaluable for assigning the bands observed in experimental spectra, especially in the complex fingerprint region.

Electronic Properties: DFT can be used to calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter that relates to the molecule's chemical reactivity and corresponds to the lowest energy electronic transition observed in the UV-Vis spectrum.

Table 4: Properties of this compound Obtainable from Theoretical Calculations (e.g., DFT)

Calculated Property Significance
Optimized Molecular GeometryPredicts bond lengths, bond angles, and dihedral angles of the lowest energy conformer.
Vibrational FrequenciesPredicts IR and Raman active modes to aid in experimental spectral assignment.
NMR Chemical ShiftsProvides theoretical predictions of ¹H and ¹³C chemical shifts to assist in assignment.
HOMO/LUMO EnergiesRelates to electronic transitions (UV-Vis) and chemical reactivity.
Electrostatic Potential MapVisualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Dipole MomentQuantifies the overall polarity of the molecule.

Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of separating 2,2,3-trichlorobutanal from complex sample matrices for subsequent quantification. The choice between gas and liquid chromatography typically depends on the compound's volatility and the nature of the research matrix.

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase within a capillary column. shimadzu.com While direct analysis is possible, derivatization is sometimes employed for aldehydes to improve chromatographic properties and detection sensitivity. shimadzu.com

For halogenated compounds, selective detectors are particularly advantageous as they can provide enhanced sensitivity and selectivity over universal detectors like the Flame Ionization Detector (FID).

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic functional groups, particularly halogen atoms. This makes it an excellent choice for detecting chlorinated compounds like this compound at trace levels. The detector's response increases significantly with the number of halogen atoms, providing high selectivity for this analyte in matrices where non-halogenated compounds are abundant.

Barrier Discharge Ionization Detector (BID): A newer technology, the BID is a universal detector that uses a low-temperature helium plasma to ionize all compounds except for helium and neon. It offers high sensitivity for a wide range of compounds, including lower aldehydes, and can sometimes be used for direct measurement without prior derivatization. shimadzu.com

A common derivatization agent used in GC analysis of aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.gov PFBHA reacts with the aldehyde group to form a stable oxime derivative. This derivative is not only more volatile but also contains five fluorine atoms, making it exceptionally sensitive to detection by an Electron Capture Detector (ECD). sigmaaldrich.comnih.govnih.gov

Table 1: Comparison of GC Detectors for Chlorinated Aldehyde Analysis

DetectorPrincipleSelectivitySensitivity for Halogenated CompoundsNotes
Electron Capture Detector (ECD)Measures decrease in detector current caused by electron-capturing compounds.Highly selective for electrophilic groups (e.g., halogens).Excellent (picogram to femtogram range).Ideal for trace analysis of chlorinated compounds.
Flame Ionization Detector (FID)Measures ions produced during combustion of organic compounds in a hydrogen flame.General detector for most organic compounds.Good (picogram range).Less selective; may have interference from co-eluting hydrocarbons.
Barrier Discharge Ionization Detector (BID)Uses a helium plasma to ionize analytes.Universal; detects nearly all compounds.Excellent (sub-picogram range).Allows for direct analysis of underivatized low-molecular-weight aldehydes. shimadzu.com

While this compound itself is volatile, High-Performance Liquid Chromatography (HPLC) becomes a powerful tool for its analysis following derivatization. This approach is particularly useful for analyzing the compound in aqueous samples or complex reaction mixtures where direct GC injection is not feasible. The strategy involves converting the aldehyde into a non-volatile, stable derivative that possesses a strong chromophore or fluorophore, enabling highly sensitive detection. nih.govjascoinc.com

The most common derivatization reagent for HPLC analysis of aldehydes is 2,4-dinitrophenylhydrazine (DNPH). nih.govwaters.com DNPH reacts with the carbonyl group of this compound to form a 2,4-dinitrophenylhydrazone. This derivative is highly stable and exhibits strong absorbance in the ultraviolet (UV) region (typically around 360 nm), allowing for sensitive detection with a UV detector. auroraprosci.com

The typical workflow involves:

Derivatization: The sample is mixed with an acidic solution of DNPH.

Extraction: The resulting hydrazone derivative is extracted from the reaction mixture using a solid-phase extraction (SPE) cartridge or liquid-liquid extraction. auroraprosci.com

Analysis: The extract is injected into a reversed-phase HPLC system, typically using a C18 column, for separation and quantification. waters.comauroraprosci.com

Other derivatization reagents can be used to confer fluorescence to the aldehyde, further increasing detection sensitivity. For example, reagents like cyclohexane-1,3-dione can be employed, with the resulting fluorescent derivatives analyzed by RP-HPLC with a fluorescence detector. nih.gov

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization in Research

For unambiguous identification and comprehensive characterization, especially in complex research matrices, chromatography is coupled with mass spectrometry (MS). These hyphenated techniques provide both retention time data from the chromatography and mass-to-charge ratio information from the mass spectrometer, offering a high degree of certainty in analyte identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile compounds like this compound. gcms.czjmchemsci.com After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a molecular fingerprint that can be compared against spectral libraries for positive identification. For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides an additional layer of confirmation. GC-MS is a powerful tool for identifying unknown compounds and quantifying target analytes with high selectivity. nih.govnih.govagriculturejournals.cz When derivatized with PFBHA, aldehydes can be analyzed using GC-MS in negative chemical ionization (NCI) mode, which offers exceptional sensitivity for these derivatives. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice for analyzing non-volatile derivatives of this compound. nih.govchromatographyonline.com This technique is essential when dealing with complex biological or environmental samples. researchgate.net After separation by HPLC, the derivatized analyte is ionized, typically using electrospray ionization (ESI), and analyzed by the mass spectrometer. In MS/MS, a specific precursor ion corresponding to the derivatized molecule is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), is incredibly selective and sensitive, allowing for quantification at very low concentrations while minimizing matrix interference. acs.org For instance, aldehydes can be derivatized with D-cysteine to form thiazolidine derivatives that are readily ionized and detected by LC-ESI-MS/MS. researchgate.net

Table 2: Hyphenated Techniques for this compound Analysis

TechniqueAnalyte FormIonization MethodKey Advantages in Research
GC-MSNative compound or volatile derivative (e.g., PFBHA oxime).Electron Ionization (EI), Negative Chemical Ionization (NCI).Provides structural confirmation via fragmentation patterns and chlorine isotopic ratios. High sensitivity, especially with NCI for derivatives. nih.gov
LC-MS/MSNon-volatile derivative (e.g., DNPH hydrazone, D-cysteine adduct).Electrospray Ionization (ESI).Extremely high selectivity and sensitivity using MRM mode. acs.org Ideal for complex matrices and trace-level quantification.

Development of Novel Analytical Protocols for Trace Analysis in Research Matrices

The need to detect this compound and other halogenated compounds at increasingly lower concentrations in complex research matrices drives the development of novel analytical protocols. researchgate.net These methods focus on improving sample preparation, enhancing detection sensitivity, and increasing analytical throughput.

Key areas of development include:

Advanced Sample Preparation: Techniques like solid-phase microextraction (SPME) offer a solvent-free method for extracting and concentrating volatile organic compounds from samples. sigmaaldrich.com SPME can be combined with on-fiber derivatization, where the analyte is extracted and derivatized simultaneously, simplifying the workflow and improving sensitivity.

High-Resolution Mass Spectrometry (HRMS): Coupling both GC and LC to HRMS detectors (e.g., Time-of-Flight or Orbitrap) allows for the determination of the analyte's exact mass with high accuracy. This capability enables the calculation of a precise elemental formula, providing near-unequivocal identification of this compound, even in the absence of a pure analytical standard, and helps differentiate it from isobaric interferences in complex samples. oaepublish.com

Selective Derivatization Reagents: Research continues into new derivatization agents that not only improve chromatographic behavior but are also designed to enhance ionization efficiency in MS, leading to lower detection limits. acs.org

Miniaturization and Automation: The automation of sample preparation and analysis workflows increases sample throughput and improves reproducibility, which is critical for large-scale research studies.

The development of these advanced protocols is essential for trace analysis in fields such as environmental monitoring, toxicology, and chemical synthesis, where the precise measurement of halogenated organic compounds is critical. amanote.comnih.gov

Design and Synthesis of Novel 2,2,3 Trichlorobutanal Derived Scaffolds

Strategies for Modifying the Aldehyde Functionality

The aldehyde group is one of the most versatile functional groups in organic chemistry, and its presence in 2,2,3-trichlorobutanal offers numerous opportunities for structural modification. msu.edu Key strategies involve oxidation, reduction, and condensation reactions to build molecular complexity.

One of the most direct modifications is the oxidation of the aldehyde to a carboxylic acid. For instance, this compound can be oxidized to form 2,2,3-trichlorobutyric acid. google.comgoogle.com This transformation can be achieved using various oxidizing agents, such as chlorates in the presence of an acid. google.com This conversion is significant as it introduces a new functional handle—the carboxylic acid—which can undergo further reactions like esterification or amidation.

Conversely, the aldehyde can be reduced to a primary alcohol, yielding 2,2,3-trichlorobutanol. This reaction is analogous to the reduction of similar chlorinated aldehydes, which can be accomplished using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com

Perhaps the most powerful strategies involve condensation reactions with nitrogen-based nucleophiles. The reaction of aldehydes with primary amines to form imines (or Schiff bases) is a fundamental transformation that paves the way for more complex heterocyclic scaffolds. msu.edu A notable application is the use of this compound in the synthesis of folic acid analogues. ethernet.edu.et In this process, the aldehyde condenses with an aminopyrimidine derivative as part of a multi-component reaction to construct the core pteridine (B1203161) ring system found in these biologically important molecules. ethernet.edu.et Similarly, reactions with primary alkylamines can lead to the formation of cyclic structures like N-alkyl-3,3-dichloro-2-hydroxypyrrolidines, as demonstrated with the isomeric 2,2,4-trichlorobutanal (B1607677). researchgate.net

These modifications are summarized in the table below.

Reaction Type Reagent(s) Product Functional Group Example Product Reference
OxidationSodium Chlorate, AcidCarboxylic Acid2,2,3-Trichlorobutyric acid google.com
ReductionSodium BorohydridePrimary Alcohol2,2,3-Trichlorobutanol evitachem.com
CondensationPrimary Amines (e.g., aminopyrimidines)Imine, HeterocycleFolic Acid Analogues ethernet.edu.et

Strategies for Modifying the Chlorinated Alkyl Chain

The chlorinated alkyl chain of this compound provides a secondary site for reactivity. The presence of chlorine atoms, particularly the two atoms on the carbon adjacent to the carbonyl group (the α-position), significantly influences the molecule's chemical behavior.

The chlorine atoms can act as leaving groups in nucleophilic substitution reactions or participate in elimination reactions. The electron-withdrawing nature of the adjacent carbonyl group activates the α-chlorines, making them susceptible to displacement by various nucleophiles. Furthermore, base-induced elimination of hydrogen chloride (HCl) can introduce unsaturation into the alkyl chain, creating alkenes. For example, studies on related α,α,γ-trichloroaldimines have shown that the dichloromethylene group can be converted to a chlorovinyl group through a base-induced monodechlorination, leading to the formation of 3-chloropyrroles. researchgate.net This suggests that the dichloromethylene unit within this compound-derived scaffolds can be a precursor to chlorinated alkene moieties, adding another layer of synthetic utility.

Free-radical reactions also offer a pathway for modifying the chain, although this is more commonly associated with the synthesis of chlorinated alkanes rather than their subsequent modification. upenn.edu However, the principles of radical stability could be exploited under specific conditions to functionalize the carbon backbone.

Exploration of Polyfunctionalized Derivatives

By combining modifications at both the aldehyde and the chlorinated alkyl chain, a vast array of polyfunctionalized derivatives can be accessed. These molecules, incorporating multiple reactive sites, are valuable as complex building blocks or as final targets in medicinal and materials chemistry.

The synthesis of folic acid analogues from this compound is a prime example of creating a highly functionalized molecule. ethernet.edu.et The process starts with a reaction at the aldehyde functionality, which ultimately becomes integrated into a complex heterocyclic ring system (a pteridine). The final product is polyfunctional, containing the pteridine core, an aminobenzoyl group, and a glutamic acid moiety, all originating from different starting materials that are stitched together using the aldehyde as a key reactive partner. ethernet.edu.et

Another strategy for generating polyfunctional derivatives involves intramolecular reactions. As seen with the isomer 2,2,4-trichlorobutanal, reaction with a primary amine can trigger an initial reaction at the aldehyde followed by a spontaneous cyclization involving the chlorinated chain to form a substituted pyrrolidine (B122466) ring. researchgate.net This type of tandem reaction rapidly builds molecular complexity and installs multiple functional groups and stereocenters in a single synthetic operation. Applying this logic, this compound can be envisioned as a precursor to a variety of substituted five-membered rings and other complex heterocyclic systems.

Derivative Class Synthetic Strategy Key Features of Derivative Potential Application Area Reference
Folic Acid AnaloguesCondensation of the aldehyde with an aminopyrimidine and an aminobenzoylglutamatePolycyclic, heterocyclic, contains amino acid side chainMedicinal Chemistry, Anticancer agents ethernet.edu.et
Substituted PyrrolidinesReaction of the aldehyde with a primary amine followed by intramolecular cyclizationHeterocyclic, contains dichloro or chloro-alkenyl moietyOrganic Synthesis, Chemical Biology researchgate.net

Development of Libraries of New Compounds for Chemical Biology and Material Science

The systematic synthesis of a large number of related compounds, known as a compound library, is a cornerstone of modern drug discovery and materials science. chembridge.comsigmaaldrich.com The goal is to explore a wide region of "chemical space" to identify molecules with desired biological activities or material properties. whiterose.ac.uk this compound is an attractive starting point for library development due to its divergent reactivity.

For chemical biology, the ability to generate diverse scaffolds is crucial. nih.gov The synthesis of folic acid analogues from this compound demonstrates how this building block can be used to create compounds targeting specific biological pathways, such as those involved in cancer cell proliferation. ethernet.edu.et By varying the components used in the condensation reaction, a library of related analogues can be produced and screened for enhanced activity or novel properties. The creation of diverse heterocyclic scaffolds, such as pyrrolidines and chloropyrroles from related compounds, further highlights the potential for library synthesis. researchgate.net These nitrogen-containing rings are privileged structures in medicinal chemistry.

In material science, the focus might be on creating novel polymers or functional materials. nih.govespublisher.com The aldehyde functionality can be used for polymerization or for grafting the molecule onto surfaces. The chlorinated alkyl chain can influence the material's physical properties, such as polarity and thermal stability, or serve as a handle for cross-linking. For example, polysaccharides containing aldehyde groups are used to create self-healing hydrogels and drug delivery vehicles. nih.gov By analogy, derivatives of this compound could be incorporated into biomaterials, with the chlorinated chain providing a site for further functionalization or imparting specific properties. The development of a library of derivatives would allow for the systematic tuning of these properties.

Future Directions and Research Opportunities

Sustainable and Green Chemistry Approaches to 2,2,3-Trichlorobutanal Synthesis

Traditional methods for the synthesis of chlorinated aldehydes often involve the use of hazardous reagents like elemental chlorine and chlorinated solvents, which pose environmental and safety concerns. google.comevitachem.comgoogle.com Future research should pivot towards developing synthetic routes that align with the principles of green chemistry, emphasizing atom economy, reduced waste, and the use of safer materials. rsc.orgrptu.de

Key areas for investigation include:

Organocatalytic Asymmetric Chlorination: A significant advancement would be the development of a stereoselective synthesis to control the chirality at the C-3 position. Organocatalytic methods, which use small, metal-free organic molecules to catalyze reactions, offer a powerful platform for asymmetric synthesis. organic-chemistry.orgnih.gov Research could focus on the asymmetric α-chlorination of butanal derivatives using chiral amine catalysts, such as diphenylpyrrolidine, to install the C-3 chlorine enantioselectively before subsequent chlorination at the C-2 position. organic-chemistry.orgnih.gov

Safer Chlorinating Agents: Instead of chlorine gas, alternative and safer N-chloro reagents like N-chlorosuccinimide (NCS) or reagents like trichloromethanesulfonyl chloride could be explored. organic-chemistry.org These reagents are often more selective and easier to handle, minimizing the formation of toxic byproducts. organic-chemistry.org

Alternative Solvents and Reaction Conditions: Many industrial chlorination processes rely on chlorinated solvents. evitachem.com A key goal for green synthesis is their replacement with more environmentally benign alternatives. rsc.org Studies could evaluate a range of greener solvents for the synthesis of this compound. Furthermore, exploring solvent-free reaction conditions or using water as a solvent, as seen in the synthesis of other complex molecules, could drastically improve the environmental footprint of the synthesis. acs.org

Table 1: Potential Green Synthesis Strategies for this compound
StrategyDescriptionPotential AdvantagesRelevant Research Area
Asymmetric OrganocatalysisUse of chiral amines (e.g., proline derivatives, diphenylpyrrolidine) to catalyze the enantioselective chlorination of a butanal precursor at the C-3 position. organic-chemistry.orgnih.govAccess to enantiomerically pure this compound; avoidance of heavy metal catalysts.Stereoselective Synthesis, Organocatalysis
Alternative Chlorinating ReagentsEmploying solid, stable, and less hazardous reagents like N-chlorosuccinimide (NCS) or trichloromethanesulfonyl chloride in place of Cl₂ gas. organic-chemistry.orgImproved safety, handling, and selectivity; potential for milder reaction conditions.Reagent Development, Process Safety
Green Solvent ReplacementSystematic evaluation of non-chlorinated, biodegradable, or bio-based solvents to replace traditional solvents like dichloromethane (B109758) or carbon tetrachloride. rsc.orgReduced environmental impact and toxicity; improved process sustainability.Green Chemistry, Solvent Effects
Flow ChemistryUtilizing continuous flow reactors for chlorination reactions to allow for precise control over reaction parameters (temperature, pressure, stoichiometry), which can enhance safety and yield. evitachem.comEnhanced safety for hazardous reactions, improved scalability and consistency, higher yields.Process Chemistry, Chemical Engineering

Unveiling Undiscovered Reactivity Modes and Synthetic Transformations

The unique substitution pattern of this compound—with two electron-withdrawing chlorine atoms at the α-position and one at the chiral β-position—sets the stage for novel chemical reactivity. The high electrophilicity of the carbonyl carbon, induced by the adjacent chlorine atoms, makes it a potent substrate for various transformations. evitachem.com Future research should aim to systematically explore and exploit this reactivity.

Stereoselective Transformations: The presence of a stereocenter at C-3 is the most defining feature of this compound. This opens up the entire field of diastereoselective and enantioselective reactions. masterorganicchemistry.comdurgapurgovtcollege.ac.in How does this chiral center influence the stereochemical outcome of nucleophilic additions (e.g., Grignard, aldol (B89426), Wittig reactions) to the carbonyl group? Investigating these reactions could lead to the development of stereospecific methods for synthesizing complex, highly functionalized chiral molecules. organicchemistrytutor.comntu.edu.sg

Cascade and Multicomponent Reactions: The inherent reactivity of the aldehyde and the potential for the chlorine atoms to act as leaving groups make this compound an ideal candidate for cascade or tandem reactions. For instance, an initial reaction at the aldehyde could trigger a subsequent cyclization involving one of the chloro-substituents. Such strategies are highly efficient for building complex heterocyclic structures from simple precursors. researchgate.net

Linchpin Catalysis: Following strategies developed for other α-chloro aldehydes, this compound could serve as a "linchpin" in catalysis. nih.gov An initial enantioselective reaction could transform it into a versatile chiral intermediate, which can then be converted in situ into a variety of valuable building blocks, such as chiral epoxides or aziridines. nih.gov

Table 2: Proposed Stereoselective Reactions and Reactivity Studies
Reaction TypeProposed InvestigationScientific Goal
Diastereoselective Nucleophilic AdditionReaction of enantiopure this compound with various nucleophiles (organometallics, enolates) to study the directing effect of the C-3 stereocenter.To establish rules for predicting stereochemical outcomes (e.g., Felkin-Ahn vs. chelation control) in a highly substituted system.
Oxidation and ReductionStereoselective reduction to form 2,2,3-trichlorobutanol or oxidation to 2,2,3-trichlorobutanoic acid, exploring chiral reducing/oxidizing agents. lookchem.comgoogle.comTo synthesize new chiral building blocks with preserved or inverted stereochemistry.
Heterocycle SynthesisTandem reactions with bifunctional nucleophiles (e.g., amino-alcohols, hydrazines) to trigger cyclization via substitution of one or more chlorine atoms.To develop novel, efficient routes to chiral heterocycles, which are prevalent in pharmaceuticals.
Crossed-Aldol CondensationsInvestigating the reactivity and selectivity of this compound as an electrophile in aldol reactions with various ketones and aldehydes. cdnsciencepub.comTo understand how the electronic and steric factors of the trichlorinated scaffold influence condensation pathways.

Applications in Advanced Chemical Research, including Catalysis and Materials Science

While related chlorinated compounds serve as intermediates in the synthesis of pharmaceuticals and agrochemicals, the specific applications of this compound are yet to be discovered. lookchem.comontosight.ai Its unique structure suggests potential uses beyond that of a simple synthetic intermediate.

Precursor to Chiral Ligands: The aldehyde functionality provides a convenient handle for elaboration into more complex structures. Enantiomerically pure this compound could be converted into novel chiral ligands for asymmetric catalysis. For example, reduction to the corresponding alcohol followed by conversion to a phosphine (B1218219) or amine could yield ligands whose steric and electronic properties are tuned by the three chlorine atoms.

Building Block for Materials Science: The high chlorine content of the molecule could be leveraged in materials science. Polymers derived from this compound or its derivatives could exhibit interesting properties, such as flame retardancy, high refractive index, or altered chemical resistance.

Probes for Mechanistic Studies: Due to its unique electronic and steric properties, this compound could be used as a model substrate to probe the mechanisms of complex chemical reactions, particularly in the field of organocatalysis or transition metal catalysis.

Synergistic Experimental and Computational Research in this compound Chemistry

Given the limited experimental data, a research program that synergistically combines computational chemistry with experimental validation would be the most efficient path forward. nih.gov Computational methods can provide deep mechanistic insights and predict properties, guiding experimentalists toward the most promising avenues of research.

Predicting Reactivity and Mechanisms: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways. For example, calculations could predict the transition states for nucleophilic attack on the carbonyl, rationalizing the observed stereoselectivity or predicting the most favorable conditions for a desired outcome. nih.govresearchgate.net

Spectroscopic Characterization: Computational chemistry can accurately predict spectroscopic data such as NMR chemical shifts and coupling constants. For a novel or poorly characterized compound, these predictions are invaluable for confirming its structure and purity.

Designing Novel Catalysts: Where this compound is envisioned as a precursor to a catalyst or a new material, computational modeling can be used to design the target structures and predict their properties before embarking on potentially long and difficult synthetic work.

Table 3: Synergistic Computational and Experimental Approaches
Research QuestionComputational Approach (Prediction)Experimental Approach (Validation)
Stereochemical outcome of nucleophilic additionsCalculate transition state energies for different attack trajectories (e.g., Felkin-Ahn model) to predict the major diastereomer.Perform reactions with various nucleophiles and determine the product ratio using NMR or chiral chromatography.
Feasibility of a novel cascade reactionModel the entire reaction pathway, calculating the thermodynamics and kinetics of each step to assess overall viability.Attempt the synthesis under various conditions (catalyst, solvent, temperature) guided by computational predictions.
Structural confirmationPredict ¹H and ¹³C NMR spectra, including chemical shifts and J-couplings.Synthesize the compound and compare experimental spectra with predicted data for unambiguous assignment.
Design of a new chiral ligandModel the 3D structure of the proposed ligand and its complex with a metal. Predict its steric and electronic properties.Synthesize the most promising ligand candidate and test its efficacy in a benchmark asymmetric reaction.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 2,2,3-Trichlorobutanal that influence experimental design?

  • Methodological Answer : Key properties include:

  • Molecular formula : C₄H₅Cl₃O, with a molecular weight of 175.44 g/mol .

  • Density : 1.3956 g/cm³ at 20°C, critical for solvent selection and reaction stoichiometry .

  • Boiling point : 164.5–165.5°C at 760 mmHg, which informs distillation and purification protocols .

  • Refractive index : 1.47554 at 20°C, useful for purity assessment via refractometry .

  • Reactivity : The aldehyde and trichlorinated groups make it prone to nucleophilic attacks and redox reactions, necessitating inert atmospheres in synthesis .

    • Data Table :
PropertyValueReference
Molecular Weight175.44 g/mol
Density (20°C)1.3956 g/cm³
Boiling Point (760 mmHg)164.5–165.5°C
Refractive Index (20°C)1.47554

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation or skin contact due to acute toxicity risks (OSHA HCS Category 4, H302) .
  • Storage : Keep in airtight containers under nitrogen at 0–6°C to prevent degradation or moisture absorption .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .

Q. What are the standard synthetic routes for this compound, and how do yields vary under different conditions?

  • Methodological Answer :

  • Chlorination of Butanal : React butanal with Cl₂ in the presence of Lewis acids (e.g., FeCl₃) at 40–60°C. Yields range from 60–75%, with purity dependent on fractional distillation .

  • Oxidation of 2,2,3-Trichlorobutanol : Use pyridinium chlorochromate (PCC) in dichloromethane. Yields ~70%, but side products require column chromatography (silica gel, hexane/ethyl acetate) .

    • Data Table :
MethodConditionsYieldPurity
Chlorination of ButanalFeCl₃, 50°C, 12h65–75%≥95%
Oxidation of TrichlorobutanolPCC, CH₂Cl₂, 25°C, 6h~70%90–92%

Advanced Research Questions

Q. How can contradictions in NMR and IR spectral data for this compound be resolved across studies?

  • Methodological Answer :

  • NMR Analysis : Discrepancies in δH (aldehyde proton) may arise from solvent polarity or trace water. Use deuterated DMSO-d₆ for consistent shifts (expected δH ~9.8 ppm) .
  • IR Spectroscopy : Compare experimental carbonyl stretches (~1720 cm⁻¹) with DFT-predicted values. Theoretical calculations (B3LYP/6-31G*) help identify anomalies due to impurities .
  • Cross-Validation : Pair GC-MS with high-resolution NMR to confirm molecular integrity .

Q. What computational approaches predict the stability and reactivity of this compound in complex reactions?

  • Methodological Answer :

  • DFT Studies : Use Gaussian 16 with B3LYP/6-311+G(d,p) to model electrophilic reactivity. The aldehyde group’s LUMO energy (-1.8 eV) indicates susceptibility to nucleophiles .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict hydrolysis rates .
  • Data Table :
ParameterValue (DFT)Experimental
C=O Bond Length1.21 Å1.22 Å (XRD)
Cl-C-Cl Angle109.5°108.9° (ED)

Q. What challenges arise in characterizing stereoisomers of this compound derivatives, and how can they be addressed?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak IA-3 columns with hexane/isopropanol (90:10) to separate enantiomers. Retention times vary by >2 minutes for R/S configurations .
  • Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT predictions to assign absolute configurations .
  • Crystallography : Co-crystallize with chiral auxiliaries (e.g., (R)-1-phenylethylamine) for X-ray structure determination .

Key Notes

  • Avoid commercial suppliers listed in –15; prioritize peer-reviewed synthesis protocols.
  • Theoretical methods in are validated for chlorinated compounds and applicable to mechanistic studies.
  • Safety protocols from and are generalizable to trichlorinated aldehydes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.